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Compound of Interest

Compound Name: Cyclothialidine C

Cat. No.: B1243372

Introduction & Executive Summary

Subject: Cyclothialidine C (and related congeners) Source:Streptomyces filipinensis (Strain
NR 0484) Primary Target: Bacterial DNA Gyrase (GyrB Subunit, ATPase Domain) Class: Cyclic
Depsipeptide / 12-membered Macrolactone

Cyclothialidine C represents a distinct class of natural product antibiotics that function as
potent GyrB ATPase inhibitors.[1] Unlike fluoroquinolones (e.g., ciprofloxacin), which target the
GyrA subunit and stabilize the DNA-enzyme cleavage complex, Cyclothialidine C
competitively inhibits the ATPase activity of the GyrB subunit. This unique mechanism allows it
to retain activity against quinolone-resistant and novobiocin-resistant bacterial strains, making it
a high-value "lead compound" for drug discovery.

Critical Application Note: While Cyclothialidine C exhibits nanomolar potency against the
isolated enzyme (

), it often displays poor antibacterial activity (high MIC) against intact cells due to limited
membrane permeability. Therefore, its primary utility in modern drug development is as a
structural template for designing "seco-cyclothialidine" analogs with optimized lipophilicity and
cell-wall penetration properties.[1]

Mechanism of Action (MoA)
The GyrB ATPase Target

Bacterial DNA gyrase is an
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heterotetramer essential for introducing negative supercoils into DNA.[1][2] This process is
energy-dependent:

e GyrA Subunit: Responsible for DNA cleavage and reunion.

e GyrB Subunit: Responsible for ATP hydrolysis, which drives the conformational changes
required for strand passage.

Cyclothialidine C binds tightly to the ATP-binding pocket of the GyrB subunit. It acts as a
competitive inhibitor of ATP.[1][3][4][5][6] By blocking ATP binding, it arrests the enzyme's
energy transduction cycle, preventing the introduction of supercoils and halting DNA
replication.[1]

Distinct Binding Mode

e vs. Quinolones: Quinolones bind to the GyrA-DNA interface. Cyclothialidine C binds to
GyrB.[1][2] Result: No cross-resistance.

 vs. Novobiocin: Although Novobiocin also targets GyrB, Cyclothialidine C binds to a
partially overlapping but distinct sub-site. Result: Cyclothialidine C remains active against
many Novobiocin-resistant mutants.

MoA Visualization
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Figure 1: Mechanism of Action. Cyclothialidine C competitively binds the GyrB subunit,
preventing ATP hydrolysis and downstream DNA supercoiling.[1]

Experimental Protocols
Protocol 1: Production and Isolation from Streptomyces

Purpose: To obtain Cyclothialidine C for biological testing. Strain:Streptomyces filipinensis NR
0484.[1][71[8][9][10]
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Seed Culture:

o Inoculate 100 mL of Tryptic Soy Broth (TSB) with a spore suspension of S. filipinensis.
o Incubate at 28°C for 72 hours on a rotary shaker (200 rpm).

Fermentation:

o Transfer 5% (v/v) seed culture into production medium (Glucose 2%, Soluble Starch 1%,
Soybean Meal 2%, Yeast Extract 0.5%, CaCO3 0.2%, pH 7.2).

o Incubate at 28°C for 96—120 hours.

Extraction:

[¢]

Centrifuge broth (5000 x g, 20 min) to separate mycelium.

[¢]

Supernatant: Extract with ethyl acetate (1:1 v/v) twice.

[e]

Mycelium: Extract with acetone, evaporate acetone, and partition remaining aqueous
phase with ethyl acetate.

[e]

Combine ethyl acetate fractions and concentrate in vacuo.
Purification (Flash Chromatography):

o Load crude extract onto a Silica Gel 60 column.

o Elute with a gradient of Chloroform:Methanol (100:0 to 90:10).
o Monitor fractions via TLC (UV detection at 254 nm).

Final Polish (HPLC):

o Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 pm).

o Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
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o Collect peak corresponding to Cyclothialidine C (Verify via MS: expected MW approx
600-800 Da range depending on specific congener).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To quantify the

against the molecular target. Reagents:E. coli DNA Gyrase holoenzyme, Relaxed pBR322
plasmid DNA, Assay Buffer.

» Prepare Assay Buffer (5X):

o 175 mM Tris-HCI (pH 7.5), 120 mM KCI, 20 mM MgCI2, 10 mM DTT, 5 mM Spermidine, 50
pg/mL BSA.

e Reaction Setup (30 pL total volume):

Water: Variable

[¢]

o

5X Buffer: 6 pL

[e]

ATP (100 mM): 0.3 pL (Final 1 mM)

o

Relaxed pBR322 DNA (0.5 pg/pL): 1 pL

[¢]

Cyclothialidine C: 1 pL (Serial dilutions in 10% DMSO)

o E. coli Gyrase (1 U/uL): 1 uL

¢ Incubation:

o |Incubate at 37°C for 60 minutes.

e Termination:

o Add 6 pL of Stop Solution (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).

e Analysis:
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[e]

Load samples onto a 1% agarose gel (TAE buffer).

(¢]

Run at 50V for 3—4 hours (separation of supercoiled vs. relaxed bands).

[¢]

Stain with Ethidium Bromide (or SYBR Safe).

[¢]

Quantification: Measure intensity of the supercoiled band. Calculate

(concentration inhibiting 50% of supercoiling).

Protocol 3: MIC Determination (Broth Microdilution)

Purpose: To assess antibacterial activity and cell penetration. Standard: CLSI M07-A10
guidelines.

e Inoculum Preparation:
o Prepare 0.5 McFarland suspension of S. aureus (ATCC 29213) and E. coli (ATCC 25922).
o Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach
CFU/mL.

o Plate Setup:

[¢]

Use 96-well round-bottom plates.

[e]

Add 50 pL CAMHB to columns 2-12.

o

Add 100 pL of Cyclothialidine C stock (e.g., 128 pug/mL) to column 1.

Perform serial 2-fold dilution from column 1 to 10.

[¢]

e Inoculation:
o Add 50 pL of bacterial suspension to wells 1-11.

o Well 11 is Growth Control (Bacteria + No Drug).
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o Well 12 is Sterility Control (Media only).
* Incubation:
o 35+ 2°C for 16-20 hours (aerobic).
» Readout:
o MIC is the lowest concentration with no visible growth.

o Note: Expect high MIC values (>64 pg/mL) for E. coli due to efflux/permeability issues.
Activity against S. aureus may be moderate.

Data Presentation & Analysis
Comparative Potency Table

The following table illustrates the "Lead Compound Paradox” of Cyclothialidine C: exceptional
enzyme inhibition but poor whole-cell activity compared to clinical standards.

Gyrase .
] o E. coli MIC S. aureus MIC
Compound Target Subunit  Supercoiling
(ng/imL) (ng/imL)

IC50 (pg/mL)
Cyclothialidine C  GyrB (ATPase) 0.03 >100 12.5-50
Novobiocin GyrB (ATPase) 0.06 64 0.25
Ciprofloxacin GyrA (Cleavage) 0.88 0.008 0.25

Data Interpretation: The IC50 of Cyclothialidine C is ~30x more potent than Ciprofloxacin at
the enzyme level. The lack of E. coli activity indicates the need for chemical modification (e.g.,
removal of peptide character, lipophilicity adjustment) to improve penetration.

Experimental Workflow Diagram
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Figure 2: Development Workflow. Isolation of the lead compound followed by parallel enzymatic

and phenotypic testing to guide Structure-Activity Relationship (SAR) studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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